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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-ol

CAS No.: 1897765-51-3

Cat. No.: B1459379

Get Quote

Executive Summary & Chemical Identity[1]
8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3) is a potent, synthetic small-molecule inhibitor

primarily targeting the HIF Prolyl Hydroxylase (HIF-PH) enzymes. Belonging to the class of

substituted isoquinolin-5-ols, it functions as a 2-oxoglutarate (2-OG) competitive antagonist.

By inhibiting the PHD enzymes (PHD1, PHD2, and PHD3), 8-Chloroisoquinolin-5-ol mimics

the hypoxic state, preventing the degradation of Hypoxia-Inducible Factor (HIF-1

), thereby activating the transcription of erythropoietin (EPO) and other hypoxia-responsive
genes. This mechanism places it in the same therapeutic class as Roxadustat and Vadadustat,
often investigated for the treatment of renal anemia and ischemic conditions.
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Property Detail

IUPAC Name 8-chloroisoquinolin-5-ol

CAS Number 1897765-51-3

Molecular Formula

C

H

ClNO

Molecular Weight 179.60 g/mol

Core Scaffold Isoquinoline (5-hydroxy substituted)

Key Substituents
Chlorine at C8 (hydrophobic interaction);

Hydroxyl at C5 (metal chelation)

Solubility
DMSO (>10 mM), Ethanol (moderate); low

aqueous solubility

Critical Disambiguation: Do not confuse with 5-chloro-8-hydroxyquinoline (Cloxiquine) or

Clioquinol. While structurally similar (quinoline vs. isoquinoline), their biological targets

(antibacterial/fungal) and metal-binding geometries differ significantly.

Mechanism of Action (MoA)
The primary mechanism of 8-Chloroisoquinolin-5-ol is the reversible, competitive inhibition of

HIF Prolyl Hydroxylase Domain (PHD) enzymes.

Target Biology: The PHD-HIF Axis
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues (Pro402 and

Pro564) on the HIF-1
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subunit. This hydroxylation requires:

Oxygen (O

)

Iron (Fe

)

2-Oxoglutarate (2-OG) (co-substrate)

Hydroxylated HIF-1

is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid
proteasomal degradation.

Molecular Inhibition Mechanism
8-Chloroisoquinolin-5-ol acts as a 2-OG mimetic. Its inhibition is driven by two key molecular

interactions within the PHD active site:

Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the 5-hydroxyl

group form a bidentate coordination complex with the active site Fe

ion. This displaces the iron-bound water molecule required for oxygen activation.

Hydrophobic Anchoring: The 8-chloro substituent occupies a specific hydrophobic pocket

usually filled by the ethylene backbone of 2-OG. This steric fit enhances potency and

selectivity over other iron-dependent dioxygenases.

Thermodynamic Consequence:

The inhibitor locks the enzyme in an inactive state, preventing the entry of 2-OG and O

. Consequently, HIF-1

remains non-hydroxylated, escapes VHL recognition, and accumulates in the cytoplasm.
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Figure 1: The HIF signaling cascade. 8-Chloroisoquinolin-5-ol inhibits the PHD enzyme,

blocking the hydroxylation path (left) and forcing the stabilization path (right).

Experimental Protocols for Validation
To validate the activity of 8-Chloroisoquinolin-5-ol, researchers should employ a combination

of biochemical (cell-free) and cellular assays.

Protocol A: In Vitro PHD2 Fluorescence Polarization
Assay
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Objective: Quantify the IC

of the inhibitor against the purified PHD2 catalytic domain.

Reagents:

Recombinant human PHD2 (catalytic domain).

FAM-labeled HIF-1

peptide (residues 556–574).

Co-factors: Fe(II)SO

(50

M), Ascorbate (2 mM), 2-Oxoglutarate (variable).

Method:

Step 1: Incubate PHD2 (200 nM) with 8-Chloroisoquinolin-5-ol (serial dilution: 0.1 nM –

100

M) in assay buffer (20 mM Tris pH 7.5, 5 mM KCl, 1 mM DTT) for 15 min at room
temperature.

Step 2: Add FAM-HIF peptide (50 nM) and 2-OG (10

M) to initiate the reaction.

Step 3: Stop reaction after 20 min using 200 mM EDTA (chelates iron).

Step 4: Add purified VBC protein (VHL-ElonginB-ElonginC). VBC binds only to

hydroxylated FAM-HIF peptide.

Step 5: Measure Fluorescence Polarization (FP). High FP = High binding (High

Hydroxylation).

Result: The inhibitor will decrease FP in a dose-dependent manner.
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Protocol B: Cellular HIF-1 Stabilization (Western Blot)
Objective: Confirm cell permeability and functional target engagement in Hep3B or HeLa cells.

Cell Culture: Seed Hep3B cells at

cells/well in 6-well plates.

Treatment:

Vehicle (DMSO 0.1%).

Positive Control: CoCl

(100

M) or Roxadustat (10

M).

Test: 8-Chloroisoquinolin-5-ol (1, 10, 50

M).

Incubate for 4–6 hours under normoxic conditions.

Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors and

deferoxamine (to prevent post-lysis hydroxylation).

Immunoblotting:

Primary Ab: Anti-HIF-1

(1:1000).

Loading Control: Anti-

-Actin.

Data Analysis: Densitometry should show a dose-dependent increase in HIF-1
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bands comparable to CoCl

.

Therapeutic Implications & References
Therapeutic Context

Anemia of Chronic Kidney Disease (CKD): By stabilizing HIF, the compound stimulates

endogenous erythropoietin production.

Ischemic Protection: Pre-conditioning tissues against ischemic injury (e.g., in cardiac or renal

models) by upregulating VEGF and glycolytic enzymes.

Metabolic Disorders: HIF stabilization can alter glucose metabolism (Warburg effect),

potentially offering utility in metabolic syndrome research.

Summary of Key Data Points
Parameter Expected Range Notes

IC

(PHD2)
50 nM – 500 nM

Highly potent due to 8-Cl/5-OH

synergy.

Cellular EC

1

M – 10

M

Dependent on cell

permeability.

Selectivity >100-fold vs. FIH
Factor Inhibiting HIF (FIH) has

a distinct active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS#:138376-05-3 | (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid | Chemsrc
[chemsrc.com]

2. CAS#:138376-05-3 | (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid | Chemsrc
[chemsrc.com]

3. 5-chloroquinolin-8-ol | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Mechanism of Action of 8-
Chloroisoquinolin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459379/docs#technical-guide-mechanism-of-action-
of-8-chloroisoquinolin-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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